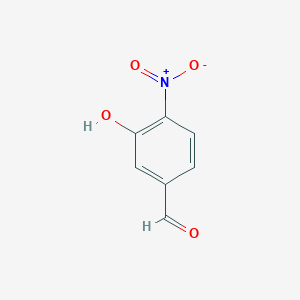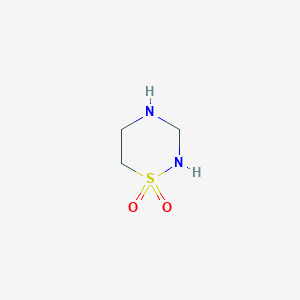
タウリルタム
概要
説明
Taurultam: is a derivative of taurolidine, an antimicrobial compound. It is known for its bactericidal properties and is used in various medical and industrial applications. Taurultam is a sulfur-containing compound that plays a significant role in the breakdown and activity of taurolidine.
科学的研究の応用
Taurultam has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other sulfur-containing compounds.
Biology: Studied for its antimicrobial properties and its role in inhibiting bacterial adhesion and biofilm formation.
Medicine: Investigated for its potential use in preventing catheter-related infections and as an adjunct therapy in cancer treatment.
Industry: Utilized in the production of antimicrobial coatings and materials
作用機序
Taurultam exerts its effects through the following mechanisms:
Antimicrobial Activity: Taurultam disrupts the bacterial cell wall by binding to the mureins and lipopolysaccharides, leading to cell lysis and death.
Inhibition of Bacterial Adhesion: It reduces bacterial adhesion to mammalian cells by interfering with fimbriae and flagella.
Neutralization of Endotoxins: Taurultam neutralizes bacterial endotoxins by reacting with their amino and hydroxyl groups, rendering them inactive.
Safety and Hazards
将来の方向性
生化学分析
Biochemical Properties
Taurultam interacts with various enzymes, proteins, and other biomolecules. It exists in equilibrium with taurolidine in a biological environment . This equilibrium is described theoretically as a 2-step process without an energy barrier: formation of cationic taurolidine followed by a nucleophilic attack of O (hydroxyl) on the exocyclic C (methylene) .
Cellular Effects
Taurultam has been shown to have significant effects on various types of cells and cellular processes. It inhibits, in vitro, the adherence of Escherichia coli and Staphylococcus aureus to human epithelial and fibroblast cells . It also has anti-proliferative and cell death inducing capacity, which is largely due to its main derivative Taurultam .
Molecular Mechanism
Taurultam exerts its effects at the molecular level through various mechanisms. The interaction of methylol-taurultam with the diaminopimelic NH2 group in the E. coli bacteria cell wall (peptidoglycan) has a negative ΔG value (−38.2 kcal/mol) but a high energy barrier (45.8 kcal/mol) suggesting no reactivity . On the contrary, taurolidine docking into E. coli fimbriae protein, responsible for bacteria adhesion to the bladder epithelium, shows it has higher affinity than mannose (the natural substrate), whereas methylol-taurultam and taurultam are less tightly bound .
Temporal Effects in Laboratory Settings
The effects of Taurultam change over time in laboratory settings. Taurolidine, from which Taurultam is derived, has been used as an antimicrobial agent in the clinical setting since the 1970s and thus far appears nontoxic . The pharmacokinetics of 4 g taurine in eight healthy male volunteers following oral administration in the fasting state in the morning was studied .
Metabolic Pathways
Taurultam is involved in various metabolic pathways. In the body, taurolidine is metabolized rapidly via the metabolites taurultam and methylol taurinamide, which also have a bactericidal action, to taurine, an endogenous aminosulphonic acid, carbon dioxide, and water .
準備方法
Synthetic Routes and Reaction Conditions: Taurultam is synthesized from taurolidine through a series of hydrolysis and decomposition reactions. The process involves the formation of cationic taurolidine followed by a nucleophilic attack of hydroxyl on the exocyclic methylene carbon. This concerted mechanism leads to the formation of methylol-taurultam, which further hydrolyzes to produce taurultam .
Industrial Production Methods: The industrial production of taurultam involves the controlled hydrolysis of taurolidine in an aqueous solution. The reaction conditions are optimized to ensure high yield and purity of taurultam. The process is designed to be efficient and scalable for large-scale production .
化学反応の分析
Types of Reactions: Taurultam undergoes various chemical reactions, including:
Oxidation: Taurultam can be oxidized to form sulfoxides and sulfones.
Reduction: It can be reduced to form thiols and other sulfur-containing compounds.
Substitution: Taurultam can participate in nucleophilic substitution reactions, where the sulfur atom is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and alcohols are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other sulfur-containing compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
類似化合物との比較
Similar Compounds:
Taurolidine: The parent compound of taurultam, known for its broad-spectrum antimicrobial activity.
Methylol-taurultam: An intermediate in the hydrolysis of taurolidine, also possessing antimicrobial properties.
Taurine: An endogenous amino acid derivative from which taurolidine and taurultam are derived.
Uniqueness of Taurultam: Taurultam is unique due to its specific role in the breakdown and activity of taurolidine. It has distinct antimicrobial properties and is less tightly bound to bacterial fimbriae compared to taurolidine, making it a valuable compound in preventing bacterial infections .
特性
IUPAC Name |
1,2,4-thiadiazinane 1,1-dioxide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8N2O2S/c6-8(7)2-1-4-3-5-8/h4-5H,1-3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RJGYJMFQWGPBGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)NCN1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8N2O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60191968 | |
| Record name | Taurultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
38668-01-8 | |
| Record name | Taurultam [INN:BAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038668018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Taurultam | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60191968 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,2,4-thiadiazinane-1,1-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TAURULTAM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LIX7OM008P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



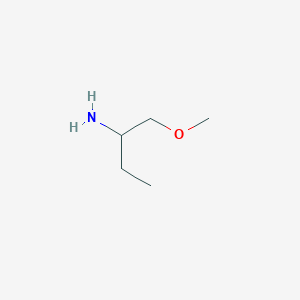
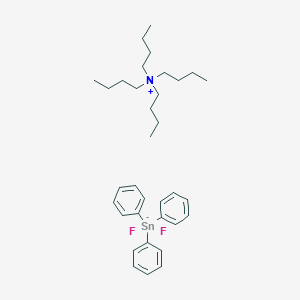
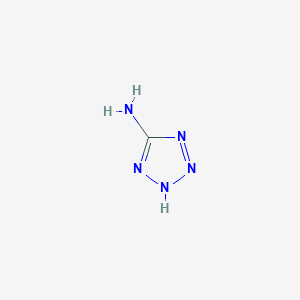


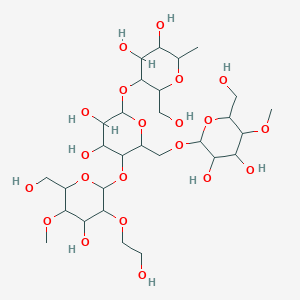
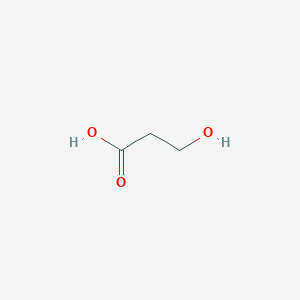
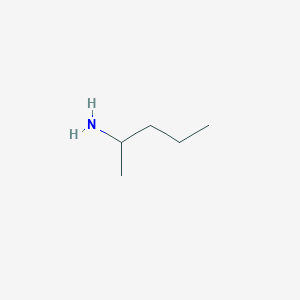
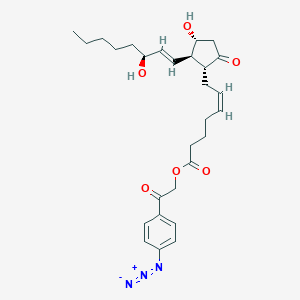
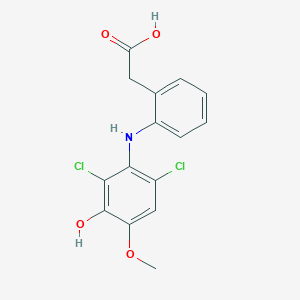
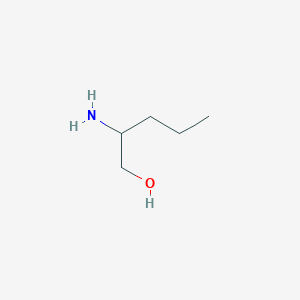

![9-[4-(dimethylamino)-5-hydroxy-6-methyloxan-2-yl]oxy-7-[4-(dimethylamino)-5-[5-(5-hydroxy-6-methyloxan-2-yl)oxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-1,6,11-trihydroxy-8,10-dihydro-7H-tetracene-5,12-dione](/img/structure/B145837.png)
